Ethanedithioamide, N,N'-diphenyl-
Description
Ethanedithioamide (dithiooxamide) derivatives are characterized by the presence of two thioamide groups (-C(S)NH-) linked by an ethylene bridge. The compound "Ethanedithioamide, N,N'-diphenyl-" (hypothetical IUPAC name: N,N'-diphenylethanedithioamide) would feature phenyl groups attached to the nitrogen atoms.
Properties
CAS No. |
6244-74-2 |
|---|---|
Molecular Formula |
C14H12N2S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N,N'-diphenylethanedithioamide |
InChI |
InChI=1S/C14H12N2S2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18) |
InChI Key |
MGSYJQOVDPNHSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)C(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanedithioamide, N,N’-diphenyl- can be synthesized through several methods. One common approach involves the reaction of benzylamine with carbon disulfide, followed by oxidation. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Ethanedithioamide, N,N’-diphenyl- often involves large-scale batch reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanedithioamide, N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the dithioamide groups to thiol groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethanedithioamide, N,N’-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethanedithioamide, N,N’-diphenyl- exerts its effects involves interactions with various molecular targets. The dithioamide groups can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. The phenyl groups contribute to the compound’s lipophilicity, affecting its distribution within biological systems.
Comparison with Similar Compounds
Structural and Molecular Properties
Table 1: Molecular Properties of Ethanedithioamide Derivatives
*Hypothetical data inferred from analogs.
Key Structural Insights :
- Substituent Effects: Alkyl groups (methyl, ethyl) increase volatility and solubility in non-polar solvents, while aromatic (benzyl, phenyl) and polar (hydroxyethyl) substituents enhance molecular weight and influence crystallinity .
- Hydrogen Bonding : Intramolecular N–H···S interactions stabilize the ethanedithioamide backbone, as observed in crystal structures of N,N'-bis(4-methyl-o-phenyl)dithiooxamide .
- Supramolecular Interactions : Aromatic substituents (e.g., pyridylmethyl in ) facilitate co-crystallization via O–H···N and N–H···O hydrogen bonds, critical for designing host-guest systems .
Physical and Chemical Properties
Table 2: Physical Properties and Solubility
*Inferred from benzyl analog and phenyl group hydrophobicity.
Key Observations :
Functional Insights :
- Coordination Chemistry : The dibenzyl derivative’s ability to chelate metals suggests that the diphenyl analog could act as a ligand for transition metals, with phenyl groups modulating electron density at the metal center .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
